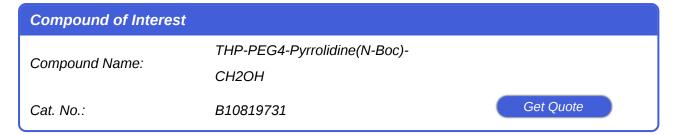




## Structure Elucidation of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **THP-PEG4-Pyrrolidine(N-Boc)-CH2OH**, a bifunctional linker molecule commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the expected analytical data and detailed experimental protocols for its characterization using modern spectroscopic techniques.

### **Molecular Profile**

**THP-PEG4-Pyrrolidine(N-Boc)-CH2OH** is a heterobifunctional linker molecule incorporating a tetrahydropyran (THP) protected alcohol, a tetraethylene glycol (PEG4) spacer, a Bocprotected pyrrolidine ring, and a primary alcohol.

Table 1: Molecular Identifiers and Properties



Property	Value
IUPAC Name	tert-butyl (2S,4R)-2-(hydroxymethyl)-4-[2-[2-[2- [2-(oxan-2- yloxy)ethoxy]ethoxy]ethoxy]pyrrolidine-1- carboxylate
CAS Number	2378261-80-2
Molecular Formula	C23H43NO9
Molecular Weight	477.59 g/mol
Appearance	Colorless to light yellow viscous liquid

## **Predicted Analytical Data for Structure Elucidation**

While a publicly available, complete experimental dataset for this specific molecule is not readily available, the following data is predicted based on the analysis of its structural fragments and closely related analogues.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 2: Predicted <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>) Chemical Shifts



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.60	t	1H	O-CH-O (THP anomeric proton)
~4.10 - 3.90	m	2H	Pyrrolidine-CH, Pyrrolidine-CH-O
~3.85 - 3.45	m	~20H	O-CH <sub>2</sub> - (PEG and CH <sub>2</sub> OH)
~3.40 - 3.20	m	2H	Pyrrolidine-CH <sub>2</sub> -N
~2.20 - 1.90	m	2H	Pyrrolidine-CH <sub>2</sub>
~1.80 - 1.45	m	6H	THP-CH₂
1.44	S	9H	Вос-(СН3)3

Table 3: Predicted <sup>13</sup>C NMR (125 MHz, CDCl<sub>3</sub>) Chemical Shifts



Chemical Shift (δ, ppm)	Assignment
~154.5	C=O (Boc)
~98.5	O-CH-O (THP anomeric carbon)
~80.0	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~77.5	Pyrrolidine-CH-O
~70.5 - 69.5	O-CH <sub>2</sub> (PEG)
~67.0	O-CH <sub>2</sub> (PEG)
~64.0	CH₂OH
~62.0	O-CH <sub>2</sub> (THP)
~59.0	Pyrrolidine-CH-N
~54.0	Pyrrolidine-CH <sub>2</sub> -N
~38.0	Pyrrolidine-CH <sub>2</sub>
~30.5	THP-CH₂
28.4	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~25.5	THP-CH₂
~19.5	THP-CH <sub>2</sub>

## **Mass Spectrometry (MS)**

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

lon	Calculated m/z	Observed m/z
[M+H]+	478.2956	Expected within ± 5 ppm
[M+Na] <sup>+</sup>	500.2775	Expected within ± 5 ppm

In tandem mass spectrometry (MS/MS) experiments, characteristic fragmentation of the Boc group (loss of isobutylene, 56 Da, or the entire Boc group, 100 Da) and cleavage of the PEG



chain are expected.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Table 5: Predicted FTIR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3450	Broad	O-H stretch (alcohol)
2920, 2850	Strong	C-H stretch (aliphatic)
~1685	Strong	C=O stretch (Boc carbamate)
~1100	Strong	C-O-C stretch (ether, PEG)

## **Experimental Protocols**

The following are detailed protocols for the acquisition of analytical data for the structure elucidation of **THP-PEG4-Pyrrolidine(N-Boc)-CH2OH**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H, <sup>13</sup>C, and 2D correlation spectra (COSY, HSQC) to confirm the connectivity of the molecule.

#### Methodology:

- Sample Preparation:
  - Accurately weigh 10-20 mg of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH.
  - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
  - Use a 500 MHz (or higher) NMR spectrometer.



- Lock the spectrometer on the deuterium signal of CDCl3.
- Shim the magnetic field to obtain optimal resolution.
- · Data Acquisition:
  - Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-tonoise ratio.
  - Acquire a <sup>13</sup>C NMR spectrum.
  - Acquire 2D NMR spectra, including COSY (<sup>1</sup>H-<sup>1</sup>H correlation) and HSQC (<sup>1</sup>H-<sup>13</sup>C one-bond correlation).
- Data Processing:
  - Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
  - Reference the <sup>1</sup>H and <sup>13</sup>C spectra to the residual solvent peak of CDCl<sub>3</sub> (δ 7.26 ppm for <sup>1</sup>H, δ 77.16 ppm for <sup>13</sup>C).
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum.
  - Analyze the 2D spectra to confirm proton-proton and proton-carbon correlations.

## **Electrospray Ionization Mass Spectrometry (ESI-MS)**

Objective: To determine the accurate mass of the molecule and study its fragmentation pattern.

#### Methodology:

- Sample Preparation:
  - Prepare a stock solution of **THP-PEG4-Pyrrolidine(N-Boc)-CH2OH** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
  - Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).



- Instrument Setup:
  - Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  - Calibrate the instrument according to the manufacturer's instructions.
  - Set the ESI source to positive ion mode.
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a flow rate of 5-10 μL/min.
  - Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
  - For MS/MS analysis, select the [M+H]<sup>+</sup> ion for collision-induced dissociation (CID) and acquire the product ion spectrum.
- Data Analysis:
  - Determine the accurate mass of the molecular ion and compare it with the calculated mass.
  - Analyze the fragmentation pattern to identify characteristic losses and confirm the structure.

# Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Methodology:

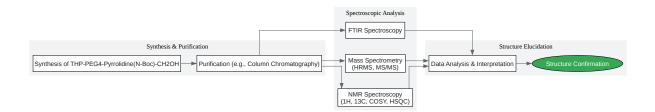
- · Sample Preparation:
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Instrument Setup:



- Record a background spectrum of the clean, empty ATR crystal.
- Data Acquisition:
  - Apply a small drop of the neat liquid THP-PEG4-Pyrrolidine(N-Boc)-CH2OH directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
  - Acquire the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
- Data Analysis:
  - The acquired spectrum will be automatically ratioed against the background.
  - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## **Visualizations**

The following diagrams illustrate the logical workflow for structure elucidation and the confirmed molecular structure.



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Figure 1. Experimental workflow for structure elucidation.

Figure 2. Simplified structure of the target molecule.

This guide provides a framework for the comprehensive structural elucidation of **THP-PEG4-Pyrrolidine(N-Boc)-CH2OH**. The combination of NMR, MS, and FTIR spectroscopy allows for unambiguous confirmation of its molecular structure, which is essential for its application in the synthesis of well-defined PROTACs and other drug development endeavors.

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